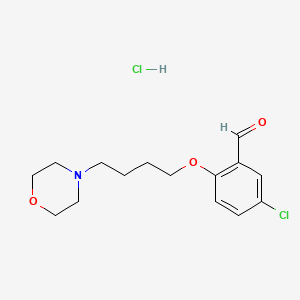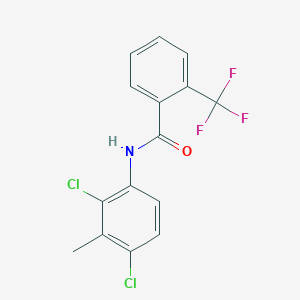
5-chloro-2-(4-morpholin-4-ylbutoxy)benzaldehyde hydrochloride
Übersicht
Beschreibung
5-chloro-2-(4-morpholin-4-ylbutoxy)benzaldehyde hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(4-morpholin-4-ylbutoxy)benzaldehyde hydrochloride has been studied in various biological systems. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated cells. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in a dose-dependent manner. Furthermore, it has been reported to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-(4-morpholin-4-ylbutoxy)benzaldehyde hydrochloride in lab experiments is its potential applications in various fields, including drug development, asymmetric synthesis, and fluorescent sensing. This compound has also been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its toxicity, which may affect the results of lab experiments. Therefore, caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research of 5-chloro-2-(4-morpholin-4-ylbutoxy)benzaldehyde hydrochloride. One of the potential directions is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of new derivatives of this compound with improved properties, such as increased potency and reduced toxicity. Furthermore, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems is an area of potential research. Finally, the study of the mechanism of action of this compound in different biological systems may provide insights into its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and the synthesis of new derivatives with improved properties.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-morpholin-4-ylbutoxy)benzaldehyde hydrochloride has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis. Furthermore, it has been studied for its potential use in the development of new drugs and as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3.ClH/c16-14-3-4-15(13(11-14)12-18)20-8-2-1-5-17-6-9-19-10-7-17;/h3-4,11-12H,1-2,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGXFSOWYZFLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4400857.png)
![{4-[(4-chlorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4400858.png)
![4-{[(4-methylbenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4400866.png)
![2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4400872.png)
![1-{4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400888.png)

![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)
![{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400918.png)
![N-ethyl-5-[(ethylamino)sulfonyl]-2,4-dimethoxybenzamide](/img/structure/B4400924.png)

![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)
![1-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400948.png)
![1-[3-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4400962.png)